molecular formula C11H10N2O3 B2925191 Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate CAS No. 1215912-75-6

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate

Cat. No. B2925191
CAS RN: 1215912-75-6
M. Wt: 218.212
InChI Key: PBBVUNXCYGNIQD-UHFFFAOYSA-N
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Description

“Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .


Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” include cyclization of benzophenone hydrazide and nucleophillic alkylation of the heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The presence of functional groups and their arrangement can be determined using spectral techniques such as FT-IR, LCMS, and NMR .

Future Directions

The future directions for the research on “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” could include exploring its potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules . Further studies could also focus on overcoming the limitations of multi-drug resistance in cancer therapy .

properties

IUPAC Name

methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-15-10(14)7-9-12-13-11(16-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBVUNXCYGNIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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